1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4/c1-27-15-4-3-12(9-16(15)28-2)13-10-14(17(20)21)23-19(22-13)24-7-5-11(6-8-24)18(25)26/h3-4,9-11,17H,5-8H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAISGAUYNOMTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a synthetic compound notable for its complex molecular structure, which includes a piperidine ring and a pyrimidine moiety. Its molecular formula is C18H19F2N3O3, with a molecular weight of approximately 363.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy.
Chemical Structure and Properties
The unique features of this compound stem from its difluoromethyl group and two methoxy groups on the phenyl ring, which contribute to its chemical reactivity and potential interactions with biological targets. The structural formula can be represented as follows:
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an antitumor agent . Investigations have indicated its ability to inhibit cancer cell proliferation and interact with various enzymes and receptors involved in cancer progression.
The compound's mechanisms may involve:
- Inhibition of specific enzymes related to tumor growth.
- Interaction with receptors that modulate cell signaling pathways associated with cancer.
Antitumor Activity
Research has indicated that this compound can inhibit the proliferation of various cancer cell lines. A study reported cytotoxic effects on FaDu hypopharyngeal tumor cells, demonstrating better efficacy than the reference drug bleomycin. This suggests that the compound may induce apoptosis in cancer cells through specific biochemical pathways .
Anti-inflammatory Effects
In addition to its antitumor properties, there is evidence suggesting that this compound may exhibit anti-inflammatory activity. Similar pyrimidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibitory potential of these compounds was assessed through IC50 values, indicating their effectiveness in reducing inflammation .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H19F2N3O3 | Contains difluoromethyl; two methoxy groups | Antitumor, anti-inflammatory |
| 1-[4-(Trifluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C18H19F3N3O3 | Trifluoromethyl instead of difluoromethyl | Potentially different biological activity |
| 1-[4-(Difluoromethyl)-6-(2-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C18H19F2N3O3 | Different substitution on the phenyl ring | May exhibit different pharmacological properties |
Case Studies
- In Vitro Studies : Various studies have demonstrated the cytotoxic effects of the compound against different cancer cell lines. For instance, testing against lung and breast cancer cells showed significant inhibition of cell growth compared to controls .
- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates in treated groups compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Molecular Properties
The following table summarizes key structural analogues and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| 1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C₁₈H₁₉F₂N₃O₃ | 363.37 | 863209-30-7 | Difluoromethyl, 3,4-dimethoxyphenyl, piperidine-4-carboxylic acid |
| 1-[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C₁₅H₁₄F₃N₃O₃ | 160.60* | N/A | Trifluoromethyl, furan-2-yl, piperidine-4-carboxylic acid |
| 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C₁₆H₁₈F₃N₅O₂ | 369.34 | 1006334-19-5 | Trifluoromethyl, 1,3-dimethylpyrazole, piperidine-4-carboxylic acid |
| 1-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C₁₅H₁₅F₂N₃O₃ | 323.30 | 862659-10-7 | Difluoromethyl, furan-2-yl, piperidine-4-carboxylic acid |
| 1-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-(difluoromethyl)pyrimidin-2-yl]piperidin-4-amine | C₁₆H₂₂F₂N₆ | 336.39 | 1172393-77-9 | Difluoromethyl, ethyl/methyl-pyrazole, piperidin-4-amine |
*Note: Molecular weight for the second compound (160.60 g/mol) appears inconsistent with its formula and may reflect a typographical error in the source .
Key Observations:
- Substituent Effects: Trifluoromethyl vs. Aromatic Rings: Replacing the 3,4-dimethoxyphenyl group with furan-2-yl (CAS 862659-10-7) reduces steric bulk and electron-donating capacity, which may alter binding interactions . Heterocyclic Moieties: Pyrazole-substituted derivatives (e.g., CAS 1006334-19-5) introduce nitrogen-rich rings, likely improving interactions with polar enzyme active sites .
- Functional Group Modifications: Carboxylic Acid vs. Amine: Replacing the carboxylic acid with an amine group (e.g., CAS 1172393-77-9) changes ionization behavior, affecting bioavailability and target engagement . Piperidine vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
